molecular formula C8H3F2NO2 B3025235 2,2-Difluoro-4-cyano-1,3-benzodioxole CAS No. 161886-18-6

2,2-Difluoro-4-cyano-1,3-benzodioxole

Cat. No. B3025235
CAS RN: 161886-18-6
M. Wt: 183.11 g/mol
InChI Key: BVCHTYSRAQFUBN-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-cyano-1,3-benzodioxole is a chemical compound with the molecular formula C8H3F2NO2 . It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .


Synthesis Analysis

The synthesis of 2,2-Difluoro-1,3-benzodioxol-4-aldehyde, an intermediate for synthesizing many medicines and pesticides, can be obtained through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material .


Molecular Structure Analysis

The 2,2-difluoro-1,3-benzodioxole ring system is approximately planar with its mean plane twisted with respect to the pyrrole ring, making a dihedral angle of 2.51 (9)° .


Chemical Reactions Analysis

The 2,2-difluorobenzodioxole moiety has been introduced in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 210.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Metabolic Stability in Medicinal Chemistry

2,2-Difluorobenzodioxole moiety is recognized for its potential in medicinal chemistry as a metabolically stable derivative of the benzodioxole fragment. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of 2,2-difluorobenzodioxole, marks a significant advancement in the field. The presence of a chlorine atom in position 4 of this derivative is considered beneficial for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).

Chemical Synthesis and Reactivity

The compound exhibits unique reactivity properties, making it a valuable candidate for various synthetic transformations. For example, the conversion of 2,2-difluoro-1,3-benzodioxole into a range of new derivatives has been achieved through reactions with different types of electrophiles and nucleophiles. These reactions open up pathways for synthesizing a wide array of compounds with potential applications in different fields, such as pharmaceuticals and materials science (Schlosser, Gorecka, & Castagnetti, 2003).

Luminescent Liquid Crystals

In the domain of materials science, particularly in the development of display materials, 2,2-Difluoro-4-cyano-1,3-benzodioxole has shown promising results. A series of new tolane-based luminescent liquid crystals (LLCs) with 2-cyano-3,4-difluoro-1H-pyrrole as the core structure exhibited strong luminescence and thermal stability. These compounds, with their ability to emit light in different colors and exhibit certain liquid crystalline phases, highlight the potential of 2,2-Difluoro-4-cyano-1,3-benzodioxole in the field of advanced luminescent materials (Zhang et al., 2018).

Biodegradation and Environmental Impact

An interesting aspect of 2,2-Difluoro-4-cyano-1,3-benzodioxole is its interaction with the environment, especially its biodegradation. The compound, when exposed to certain microbes like Pseudomonas putida F1, undergoes rapid defluorination, a process significantly faster than previously reported rates. This high rate of biodegradation, especially for a polyfluorinated compound, is remarkable and suggests potential environmental pathways for the breakdown of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety (Bygd, Aukema, Richman, & Wackett, 2021).

Mechanism of Action

Target of Action

It’s known that the compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s incorporated into.

Mode of Action

Its transformation pathway involves decyanation and deamination , which could potentially alter its interaction with its targets.

Biochemical Pathways

Its transformation pathway involves the disruption of the oxidized cyanopyrrole ring at the nh-c bond . This process could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

Its transformation into 2,2-difluoro-2h-1,3-benzodioxole-4-carboxylic acid suggests that it undergoes metabolic changes in the body, which could impact its bioavailability.

Result of Action

Its transformation into 2,2-difluoro-2h-1,3-benzodioxole-4-carboxylic acid indicates that it undergoes significant chemical changes, which could potentially result in various molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-4-cyano-1,3-benzodioxole. For instance, it has been noted that the compound is unstable under normal temperature, and its storage temperature is recommended to be 2 - 4°C . Additionally, it’s been reported that the compound may accumulate in confined spaces, particularly at or below ground level . These factors could potentially influence the compound’s action and efficacy.

Safety and Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

The compound has potential applications in the synthesis of various benzodioxole-containing pharmaceutical active compounds . It is also being studied for its potential use in the treatment of fludioxonil-contaminated wastewater .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCHTYSRAQFUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-4-cyano-1,3-benzodioxole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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